(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one
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Overview
Description
The compound (6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique oxazinanone ring structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one involves multiple steps, including the formation of the oxazinanone ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core oxazinanone structure, followed by the addition of the hydroxy, methylpropyl, and phenyl groups under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazinanone ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce halogens or other functional groups to the aromatic rings.
Scientific Research Applications
(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one: can be compared with other oxazinanone derivatives and compounds with similar functional groups.
(-)-Carvone: A natural compound found in spearmint with distinct bioactive properties.
Clofarabine: A nucleoside analogue with therapeutic applications in treating hematological malignancies.
Uniqueness
The uniqueness of This compound lies in its specific oxazinanone ring structure and the combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C28H32N2O4 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m1/s1 |
InChI Key |
TXNPQZGSVXLGGP-PIIWDFAUSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC(=O)N(C=C2)C)N3CC[C@@](OC3=O)(CC(C)(C)O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=O)N(C=C2)C)N3CCC(OC3=O)(CC(C)(C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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